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molecular formula C8H10O2S B1319415 Ethyl 3-methylthiophene-2-carboxylate CAS No. 14300-64-2

Ethyl 3-methylthiophene-2-carboxylate

Cat. No. B1319415
M. Wt: 170.23 g/mol
InChI Key: UZTZDXILWKKQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265424B1

Procedure details

A solution of ethyl 3-methyl-2-thiophenecarboxylate (20.0 g, 0.118 mol) and sodium hydroxide (12.3 g, 0.307 mol) in acetic acid (75 mL) was heated to 60° C. Bromine (46.9 g, 0.294 mol) was added dropwise at such a rate so as to maintain the temperature of the reaction mixture at <85° C. When the addition was complete, the resulting solution was stirred at 85° C. for 6 hours, at which time analysis by gas chromatography/mass spectrometry showed complete conversion to ethyl 4,5-dibromo-3-methyl-2-thophenecarboxylate. The solution was allowed to cool to 50° C. and zinc dust (15.4 g, 0.236 mol) was added in 3 gram portions such that the exotherm was controlled to remain below 85° C. When the addition was completed, the resulting slurry was stirred at 85° C. for one hour. The solution was filtered hot through a small bed of celite. Water (300 mL) was added and the mixture was extracted with heptanes (300 mL). The organic phase was washed with water, then concetrated to dryness to give 26.9 g (89%) as an off white oil which slowly crystallized upon standing at ambient temperature. In a similar fashion, methyl 3-methyl-2-thiophenecarboxylate may be converted methyl-4bromo-3-methyl-2-thiophenecarboxyltate in 97% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
46.9 g
Type
reactant
Reaction Step Two
Name
Quantity
15.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[OH-].[Na+].[Br:14]Br>C(O)(=O)C.[Zn]>[Br:14][C:6]1[C:2]([CH3:1])=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[S:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)OCC
Name
Quantity
12.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
46.9 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
15.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 85° C. for 6 hours, at which time analysis by gas chromatography/mass spectrometry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture at <85° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C.
CUSTOM
Type
CUSTOM
Details
to remain below 85° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred at 85° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered hot through a small bed of celite
ADDITION
Type
ADDITION
Details
Water (300 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with heptanes (300 mL)
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
to give 26.9 g (89%) as an off white oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallized
CUSTOM
Type
CUSTOM
Details
upon standing at ambient temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC=1C(=C(SC1)C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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